2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester
Overview
Description
2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its stability and versatility, making it a valuable component in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester typically involves the cyclization of diaminomaleonitrile. One common method includes the following steps :
Cyclization Reaction: Diaminomaleonitrile undergoes cyclization to form 4,5-dicyano-1,2,3-triazole.
Hydrolysis: The 4,5-dicyano-1,2,3-triazole is then hydrolyzed using 1M hydrochloric acid and 1M acetic acid to yield 4-carboxamide-5-cyano-1,2,3-triazole.
Esterification: Finally, the carboxamide is esterified to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordinate bonds, hydrogen bonds, and π-π stacking interactions with these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-dicyano-1,2,3-triazole: A precursor in the synthesis of 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester.
1,2,4-triazole: Another triazole isomer with different nitrogen atom positions.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific functional groups and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
dimethyl 2-methyltriazole-4,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-10-8-4(6(11)13-2)5(9-10)7(12)14-3/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYTZWPDCJNFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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